molecular formula C6H17ClN2 B12687966 Hexamethylenediamine hydrochloride CAS No. 22527-59-9

Hexamethylenediamine hydrochloride

Cat. No.: B12687966
CAS No.: 22527-59-9
M. Wt: 152.66 g/mol
InChI Key: LDFVINFJZGUOAZ-UHFFFAOYSA-N
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Description

Hexamethylenediamine hydrochloride is an organic compound with the formula C₆H₁₆N₂·HCl. It is a derivative of hexamethylenediamine, which consists of a hexamethylene hydrocarbon chain terminated with amine functional groups. This compound is typically found as a colorless crystalline solid and is known for its strong amine odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexamethylenediamine hydrochloride is synthesized through the hydrogenation of adiponitrile. The reaction is conducted in the presence of ammonia and typical catalysts such as cobalt and iron . The hydrogenation process can also be carried out using Raney nickel as a catalyst, where adiponitrile is diluted with hexamethylenediamine itself as the solvent .

Industrial Production Methods: The industrial production of this compound involves the same hydrogenation process. The reaction is performed under controlled conditions to ensure high yield and purity. The process is optimized to minimize the formation of side products such as 1,2-diaminocyclohexane, hexamethyleneimine, and bis(hexamethylenetriamine) .

Chemical Reactions Analysis

Types of Reactions: Hexamethylenediamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: It can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Hexamethylenediamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexamethylenediamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a nucleophile, participating in various biochemical reactions. It can also form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Hexamethylenediamine hydrochloride can be compared with other similar compounds such as:

    Pentylamine: A shorter chain aliphatic amine with similar reactivity.

    Cadaverine: A diamine with a similar structure but different chain length.

    Methylhexanamine: An aliphatic amine with a methyl group substitution.

    Tuaminoheptane: A longer chain aliphatic amine with similar properties.

Uniqueness: this compound is unique due to its specific chain length and functional groups, making it particularly suitable for the production of nylon 66 and other polymers. Its reactivity and ability to form stable derivatives also contribute to its widespread use in various applications .

Properties

CAS No.

22527-59-9

Molecular Formula

C6H17ClN2

Molecular Weight

152.66 g/mol

IUPAC Name

hexane-1,6-diamine;hydrochloride

InChI

InChI=1S/C6H16N2.ClH/c7-5-3-1-2-4-6-8;/h1-8H2;1H

InChI Key

LDFVINFJZGUOAZ-UHFFFAOYSA-N

Canonical SMILES

C(CCCN)CCN.Cl

Related CAS

6055-52-3
124-09-4 (Parent)

Origin of Product

United States

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